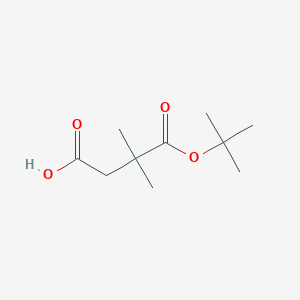

4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Descripción

Overview of Butanoic Acid Derivatives in Organic Synthesis

Butanoic acid and its derivatives are ubiquitous in the realm of organic synthesis, serving as foundational materials for a wide array of valuable products. These compounds are integral to the preparation of various esters, many of which are utilized as fragrances and flavorings. Beyond these applications, butanoic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, certain derivatives have been investigated for their potential antiviral activities, showcasing the biomedical relevance of this class of compounds. Furthermore, they are employed in the production of polymers, such as cellulose (B213188) acetate (B1210297) butyrate, a thermoplastic with diverse industrial uses. The versatility of butanoic acid derivatives stems from the reactivity of the carboxylic acid group, which can be readily transformed into other functional groups like amides, acid chlorides, and esters.

Significance of Ester and Ketone Functionalities in Chemical Building Blocks

The presence of both ester and what can be considered a masked ketone functionality (in the form of the carboxylic acid) within 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid imparts significant potential value to the molecule as a chemical building block. Ester groups are fundamental in medicinal chemistry, often influencing a drug's pharmacokinetic properties, such as absorption and distribution. The tert-butyl ester, in particular, is a widely used protecting group for carboxylic acids in multi-step syntheses due to its stability under various reaction conditions and its selective removal under acidic conditions.

Ketone functionalities are also of paramount importance in the synthesis of pharmaceuticals and other complex organic molecules. They serve as key electrophilic sites for the formation of new carbon-carbon bonds and can be readily converted into a variety of other functional groups. The strategic placement of ketone and ester functionalities within a molecule allows for orthogonal chemical transformations, providing chemists with precise control over the synthetic route. These functional groups are considered essential components in the design of novel bioactive compounds and functional materials.

Research Landscape and Gaps Pertaining to this compound

Despite the clear potential inferred from its structural features and the well-established utility of related compounds, the research landscape for this compound itself appears to be remarkably sparse. A comprehensive survey of scientific literature and patent databases reveals a significant lack of studies focused specifically on this compound.

Detailed Research Findings:

Currently, there are no detailed, publicly available research findings on the specific applications, synthesis, or biological activity of this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. Information is primarily limited to its basic chemical and physical properties as cataloged in databases such as PubChem. uni.lu

Identified Research Gaps:

The absence of dedicated research on this molecule represents a substantial knowledge gap. Key areas that remain unexplored include:

Synthetic Methodologies: There is a lack of published, optimized, and scalable synthetic routes for the preparation of this compound. The development of efficient synthetic protocols would be the first step toward enabling its broader investigation.

Applications in Organic Synthesis: The potential of this molecule as a bifunctional building block in the synthesis of complex organic molecules, such as natural products or pharmaceutical intermediates, has not been investigated. Its unique steric hindrance around the ester group could offer interesting selectivity in certain reactions.

Polymer Chemistry: As a dicarboxylic acid monoester, it could potentially serve as a monomer or a chain terminator in the synthesis of polyesters or other polymers. Research into its polymerization behavior and the properties of the resulting materials is non-existent.

Medicinal Chemistry: The biological activity of this compound and its derivatives has not been explored. Its structural motifs suggest that it could be a starting point for the development of novel therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(2,3)14-8(13)10(4,5)6-7(11)12/h6H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPDRTSDGCUAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660423-00-7 | |

| Record name | 4-(TERT-BUTOXY)-3,3-DIMETHYL-4-OXOBUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Strategies for Selective Esterification of Carboxylic Acids

The selective esterification of one carboxylic acid group in a symmetrical dicarboxylic acid like 3,3-dimethylglutaric acid presents a significant synthetic challenge. The primary goal is to achieve mono-esterification while minimizing the formation of the diester byproduct. Several strategies can be employed to achieve this selectivity, primarily revolving around direct esterification, transesterification, and protection-deprotection schemes.

Direct Esterification Approaches

Direct esterification methods involve the reaction of the dicarboxylic acid with tert-butanol (B103910) in the presence of a catalyst or coupling agent. The steric hindrance of the tert-butyl group plays a crucial role in favoring mono-esterification.

One effective approach involves the use of 3,3-dimethylglutaric anhydride (B1165640) as the starting material. The reaction of the cyclic anhydride with a tert-butoxide salt, such as potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) can lead to the regioselective opening of the anhydride ring, yielding the desired mono-tert-butyl ester.

Alternatively, coupling agents commonly used in peptide synthesis can be employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylaminopyridine) (DMAP), is a mild and effective method for forming esters, including those with sterically hindered alcohols like tert-butanol. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This method proceeds at room temperature and can provide good yields of the mono-ester. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

A summary of representative direct esterification methods is presented in Table 1.

| Starting Material | Reagents | Key Features |

| 3,3-Dimethylglutaric anhydride | Potassium tert-butoxide, THF | High regioselectivity for mono-ester formation. |

| 3,3-Dimethylglutaric acid | tert-Butanol, DCC, DMAP | Mild reaction conditions (Steglich esterification). organic-chemistry.orgwikipedia.orgorganic-chemistry.org |

| 3,3-Dimethylglutaric acid | tert-Butanol, Acid catalyst | Traditional Fischer esterification, selectivity can be challenging. |

Transesterification Routes

Transesterification offers an alternative pathway to the desired mono-tert-butyl ester. This method typically involves the conversion of the dicarboxylic acid to a less sterically hindered diester, such as dimethyl 3,3-dimethylglutarate, followed by a selective transesterification with tert-butanol. Achieving high selectivity for the mono-tert-butyl ester can be challenging due to the potential for the reaction to proceed to the di-tert-butyl ester or remain as the dimethyl ester. The equilibrium can be influenced by factors such as the stoichiometry of the reactants and the removal of the more volatile alcohol byproduct.

Formation of the α-Keto Acid Moiety

With the mono-tert-butyl ester of 3,3-dimethylglutaric acid in hand, the next critical step is the introduction of the ketone functionality at the α-position to the free carboxylic acid. This transformation converts the butanoic acid derivative into the desired α-ketobutanoic acid structure.

Oxidation Reactions in α-Keto Acid Synthesis

A common and direct method for the synthesis of α-keto acids is the oxidation of the α-methylene group of a carboxylic acid. One classical method is the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of the carboxylic acid using reagents like bromine and a catalytic amount of phosphorus tribromide (PBr₃). fiveable.melibretexts.orglibretexts.org The resulting α-bromo acid can then be hydrolyzed, often under basic conditions followed by acidification, to yield the α-hydroxy acid, which can be subsequently oxidized to the α-keto acid. Alternatively, direct conversion of the α-bromo acid to the α-keto acid can sometimes be achieved.

Another direct oxidation method is the Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize an activated methylene (B1212753) group, such as the one adjacent to a carbonyl group, to a dicarbonyl compound. wikipedia.orgadichemistry.com This method can be effective for the direct conversion of the mono-tert-butyl 3,3-dimethylglutarate to the target α-keto acid. wikipedia.orgadichemistry.com

A variety of other oxidizing agents can also be employed for the synthesis of α-keto acids from suitable precursors. organic-chemistry.orgmdpi.com These include potassium permanganate (B83412) and osmium tetroxide, although the toxicity and harsh conditions associated with some of these reagents can be a drawback. mdpi.com More recently, catalytic oxidation methods using greener oxidants like molecular oxygen or hydrogen peroxide in the presence of a suitable catalyst have been developed. nih.gov

Below is a table summarizing key oxidation strategies.

| Precursor | Reagents | Intermediate/Product | Key Features |

| Mono-tert-butyl 3,3-dimethylglutarate | 1. Br₂, PBr₃ 2. H₂O | α-Bromo acid, then α-hydroxy acid | Classic Hell-Volhard-Zelinskii reaction. fiveable.melibretexts.orglibretexts.org |

| Mono-tert-butyl 3,3-dimethylglutarate | SeO₂ | α-Keto acid | Direct oxidation (Riley oxidation). wikipedia.orgadichemistry.com |

| α-Hydroxy acid derivative | Various oxidizing agents | α-Keto acid | Oxidation of a pre-formed alcohol. organic-chemistry.orgmdpi.com |

Carbonylation and Acylation Methods

Alternative strategies for constructing the α-keto acid moiety involve carbonylation or acylation reactions. For instance, a suitable precursor, such as a tert-butyl ester with a leaving group on the terminal carbon, could potentially undergo a carbonylation reaction in the presence of carbon monoxide and a suitable transition metal catalyst to introduce the carboxylic acid and ketone functionalities. google.com

Acylation methods could involve the reaction of an enolate derivative of a tert-butyl ester with an acylating agent like oxalyl chloride. This would form a β-dicarbonyl compound which could then potentially be manipulated to yield the desired α-keto acid.

While these methods are powerful tools in organic synthesis, their application to the specific synthesis of 4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid would require careful selection of starting materials and reaction conditions to ensure the desired outcome and avoid side reactions.

Stereoselective Synthesis of Enantiomeric Forms

An analysis of the molecular structure of this compound reveals the absence of any stereocenters. The carbon atom at the 3-position is a quaternary carbon bonded to two methyl groups, a methylene group, and a carbonyl group. As there is no chiral center, the molecule is achiral and does not exist as enantiomers. Consequently, stereoselective synthesis to produce distinct enantiomeric forms is not applicable. Therefore, the subsequent sections on chiral auxiliary-mediated approaches and asymmetric catalysis are not relevant to the synthesis of this particular compound.

Not applicable.

Not applicable.

Comparative Analysis of Synthetic Routes: Yield, Purity, and Scalability

Two primary synthetic routes are proposed for the preparation of this compound. These routes are based on established organic chemistry principles and reactions of analogous compounds.

Route 1: Anhydride Formation Followed by Selective Alcoholysis

This two-step approach commences with the synthesis of 3,3-dimethylsuccinic acid, which is then converted to its corresponding cyclic anhydride. The subsequent step involves the ring-opening of the anhydride with tert-butanol to yield the desired mono-ester.

Step 1: Synthesis of 3,3-Dimethylsuccinic Anhydride: 3,3-Dimethylsuccinic acid can be dehydrated to form 3,3-dimethylsuccinic anhydride. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent such as acetyl chloride or acetic anhydride. High yields, often exceeding 90%, have been reported for the synthesis of unsubstituted succinic anhydride using similar methods.

Step 2: Selective Mono-esterification of 3,3-Dimethylsuccinic Anhydride: The cyclic anhydride is then subjected to alcoholysis with tert-butanol. The reaction is generally carried out in the presence of a base or an acid catalyst. The steric hindrance imposed by the gem-dimethyl group on the anhydride ring is expected to facilitate a selective attack by the bulky tert-butyl alcohol at one of the carbonyl groups, favoring the formation of the mono-ester over the di-ester. A reported synthesis of the analogous mono-tert-butyl succinate (B1194679) from succinic anhydride gave a yield of 42%. rsc.org

Route 2: Direct Selective Mono-esterification of 3,3-Dimethylsuccinic Acid

This route aims to directly and selectively esterify one of the carboxylic acid groups of 3,3-dimethylsuccinic acid using tert-butanol. Achieving high selectivity in the mono-esterification of a symmetrical dicarboxylic acid can be challenging.

Methods for direct selective mono-esterification often involve the use of specific activating agents and controlling the stoichiometry of the reagents. For instance, the use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a common method for esterification. By using a limited amount of tert-butanol, the formation of the mono-ester can be favored. However, the reaction mixture will likely contain unreacted starting material and the di-ester byproduct, necessitating careful purification.

Comparative Analysis

The following table provides a comparative analysis of the two proposed synthetic routes.

| Feature | Route 1: Anhydride Intermediate | Route 2: Direct Mono-esterification |

| Starting Material | 3,3-Dimethylsuccinic acid | 3,3-Dimethylsuccinic acid |

| Number of Steps | 2 | 1 |

| Plausible Yield | Moderate to High (potentially 40-50% for the second step) | Low to Moderate (selectivity is a key challenge) |

| Purity of Product | Higher, as the anhydride intermediate is stable and the subsequent ring-opening is often regioselective. | Lower, likely a mixture of starting material, mono-ester, and di-ester, requiring extensive purification. |

| Scalability | Generally scalable, as the formation of anhydrides and their reactions are well-established industrial processes. | Potentially less scalable due to challenges in controlling selectivity and the need for chromatographic purification. |

| Key Challenges | Ensuring complete conversion to the anhydride in the first step. | Achieving high selectivity for the mono-ester and separation from byproducts. |

Reactivity and Reaction Mechanisms of 4 Tert Butoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for various chemical modifications, although its reactivity is tempered by the steric hindrance imposed by the adjacent gem-dimethyl group.

Derivatization to Esters, Amides, and Acid Chlorides

The conversion of the carboxylic acid to its derivatives is a fundamental aspect of its chemistry. However, standard procedures may require modification to overcome the steric hindrance around the carboxyl group.

Esters: Direct acid-catalyzed esterification (Fischer esterification) with simple alcohols is expected to be slow due to the steric hindrance impeding the nucleophilic attack of the alcohol. More effective methods would involve the use of activating agents or conversion to a more reactive intermediate. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis analogy) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with the alcohol can facilitate ester formation.

Amides: Amide bond formation typically requires the activation of the carboxylic acid, as direct reaction with amines is generally not feasible. The use of peptide coupling reagents is the most common strategy. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine would yield the corresponding amide. An alternative approach involves converting the carboxylic acid to a more reactive acyl fluoride, which can then react with amines, a method particularly effective for sterically hindered substrates. rsc.orgrsc.org

Acid Chlorides: The carboxylic acid can be converted to the corresponding acid chloride, a highly reactive intermediate, using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.ukkhanacademy.org The acid chloride can then be readily converted to a wide range of esters and amides under milder conditions than the parent carboxylic acid. libretexts.orglibretexts.org

| Derivative | Reagent(s) | General Conditions | Product |

|---|---|---|---|

| Methyl Ester | CH₃OH, H₂SO₄ (cat.) | Reflux, prolonged time | Methyl 4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoate |

| Amide | Ammonia, EDC, HOBt | Room temperature, inert solvent (e.g., DMF) | 4-(tert-butoxy)-3,3-dimethyl-4-oxobutanamide |

| Acid Chloride | SOCl₂ or (COCl)₂ | Reflux or room temperature, neat or in solvent (e.g., CH₂Cl₂) | 4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoyl chloride |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. This reaction is most facile for β-keto acids, which can undergo decarboxylation upon gentle heating through a cyclic six-membered transition state. chemistrysteps.comlibretexts.org

4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a γ-keto acid, meaning the ketone and carboxylic acid groups are separated by two carbon atoms. This structural arrangement does not allow for the formation of the low-energy cyclic transition state seen in β-keto acids. Consequently, this compound is not expected to undergo facile thermal decarboxylation. masterorganicchemistry.com Forcing conditions, such as very high temperatures or radical-based methods, would be required to induce the loss of CO₂, likely leading to a mixture of products.

Reactions of the Ketone Moiety

The ketone group in this compound is a site for nucleophilic attack and reduction. Its reactivity is influenced by the steric environment of the adjacent quaternary carbon.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. pressbooks.pubmedlifemastery.commasterorganicchemistry.com Strong nucleophiles like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will add to the carbonyl to form a tertiary alcohol after acidic workup. The steric hindrance from the gem-dimethyl group may slow the rate of addition compared to less hindered ketones. gatech.edu

Condensation Reactions

Aldol and related condensation reactions typically require the presence of an acidic α-hydrogen to form an enolate nucleophile. fiveable.me The ketone in this compound lacks α-hydrogens, as the carbons adjacent to the carbonyl are a quaternary carbon and a methylene (B1212753) group that is part of the carboxylic acid functionality. Therefore, it cannot act as the nucleophilic component in a self-condensation reaction.

However, it can act as the electrophilic acceptor in a crossed-aldol or Claisen-Schmidt condensation. libretexts.orgjackwestin.com In the presence of a base, another aldehyde or ketone that possesses α-hydrogens can form an enolate, which can then attack the ketone of the title compound. Subsequent dehydration would lead to an α,β-unsaturated product.

Reduction of the Ketone Group

The ketone can be reduced to a secondary alcohol using a variety of reducing agents. wikipedia.org

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that will selectively reduce the ketone to an alcohol without affecting the carboxylic acid or the tert-butyl ester. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): This is a much stronger and less selective reducing agent. wikipedia.org It will readily reduce the ketone to an alcohol. However, it will also reduce the carboxylic acid to a primary alcohol. Therefore, treatment of this compound with LiAlH₄ would result in the formation of a diol.

| Reagent | General Conditions | Product | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | 4-(tert-butoxy)-3-hydroxy-3,3-dimethylbutanoic acid | Selective for the ketone; carboxylic acid is not reduced. |

| Lithium aluminum hydride (LiAlH₄), then H₃O⁺ | Anhydrous ether or THF, 0°C to RT | tert-butyl 4,4-dimethyl-1,3-dihydroxybutanoate | Reduces both the ketone and the carboxylic acid. |

Reactivity of the Tert-butyl Ester Group

The tert-butyl ester group is a prominent feature of the molecule, serving primarily as a protecting group for the carboxylic acid. Its reactivity is characterized by its stability under basic and nucleophilic conditions and its lability under acidic conditions. thieme-connect.com This dichotomy is central to its application in multi-step organic synthesis.

Selective Hydrolysis and Transesterification

Hydrolysis: The selective hydrolysis of the tert-butyl ester in this compound to yield 3,3-dimethylglutaric acid is typically achieved under acidic conditions. The mechanism of acid-catalyzed hydrolysis for tert-butyl esters generally proceeds through a unimolecular pathway known as AAL1. oup.comcdnsciencepub.com This process involves the protonation of the carbonyl oxygen, followed by the rate-limiting cleavage of the alkyl-oxygen bond. This cleavage is facilitated by the formation of a stable tertiary carbocation (the tert-butyl cation), which subsequently reacts with a nucleophile, such as water, or eliminates a proton to form isobutylene. researchgate.netacsgcipr.orgresearchgate.net The volume of activation for the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) has been found to be close to zero, which supports a unimolecular mechanism. cdnsciencepub.com

Transesterification: This process involves the conversion of the tert-butyl ester into another ester by reaction with an alcohol. This transformation can be catalyzed by various reagents.

Base-Catalyzed Transesterification : While tert-butyl esters are generally resistant to base-catalyzed hydrolysis, transesterification can be achieved using strong bases like potassium tert-butoxide. researchgate.net Mechanistic studies suggest that the formation of a tetrahedral intermediate is a key step in this process. researchgate.net

Lewis Acid-Catalyzed Transesterification : Lewis acids are effective catalysts for this transformation. For instance, the B(C6F5)3 (tris(pentafluorophenyl)borane) has been reported to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org Similarly, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as a chlorinating agent, catalyzed by SnCl2, generate acid chloride intermediates in situ, which can then react with various alcohols to form new esters. organic-chemistry.orgorganic-chemistry.org Zinc clusters have also been shown to promote the efficient transesterification of various functionalized substrates. organic-chemistry.org

Deprotection Strategies for Tert-butyl Esters

The removal of the tert-butyl group (deprotection) is a crucial step in synthetic sequences where it is used as a protecting group. A variety of methods have been developed, ranging from harsh to mild conditions, to achieve this transformation selectively. acs.orgacs.org

Acidic Deprotection : This is the most common method for cleaving tert-butyl esters. acsgcipr.org Strong Brønsted acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid are frequently used. acsgcipr.org The choice of acid and reaction conditions allows for tuning the selectivity. For example, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of certain other protecting groups. acsgcipr.org Aqueous phosphoric acid has been highlighted as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org

Lewis Acid-Mediated Deprotection : For substrates sensitive to strong protic acids, Lewis acids offer a milder alternative. Reagents like zinc bromide (ZnBr2) in dichloromethane (B109758) have been used for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile groups. manchester.ac.ukresearchgate.netnih.gov Another system, CeCl3·7H2O−NaI in acetonitrile, has also been reported for selective deprotection. researchgate.netacs.org

Radical-Based Deprotection : An innovative and mild deprotection protocol uses the tris(4-bromophenyl)aminium radical cation, commonly known as "magic blue" (MB•+), in combination with a sacrificial silane (B1218182) like triethylsilane. acs.orgacs.org This system catalytically facilitates the cleavage of the C–O bond in tert-butyl esters in high yields at room temperature, avoiding the need for strong acids or high temperatures. organic-chemistry.orgacs.org

Other Methods : Tert-butyl esters can be converted into acid chlorides using thionyl chloride (SOCl2) at room temperature, a reaction to which other esters like benzyl (B1604629) or methyl esters are unreactive. organic-chemistry.org Thermal cleavage is also possible, although it typically requires high temperatures (around 220°C). researchgate.net

Table 1: Comparison of Deprotection Strategies for Tert-butyl Esters

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Brønsted Acid | TFA, HCl, H2SO4 | Varies (e.g., neat TFA, rt) | High yield, common | Harsh, not suitable for acid-sensitive substrates | acsgcipr.orgresearchgate.net |

| Lewis Acid | ZnBr2, CeCl3/NaI | CH2Cl2 or CH3CN, rt | Milder, higher chemoselectivity | May require stoichiometric amounts of Lewis acid | acs.orgmanchester.ac.uknih.gov |

| Radical Cation | "Magic Blue", HSiEt3 | CH2Cl2, rt | Very mild, catalytic, high yield | Requires specific radical initiator and silane | organic-chemistry.orgacs.orgacs.org |

| Phosphoric Acid | H3PO4 (aq) | rt | Mild, environmentally benign, convenient workup | Slower than strong acids | organic-chemistry.org |

| Thionyl Chloride | SOCl2 | rt | Forms acid chloride directly, selective | Reagent is corrosive and moisture-sensitive | organic-chemistry.org |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, being a derivative of 3,3-dimethylglutaric acid, predisposes it to intramolecular cyclization. Following the deprotection of the tert-butyl ester, the resulting dicarboxylic acid (3,3-dimethylglutaric acid) can undergo dehydration to form a cyclic anhydride (B1165640).

This intramolecular cyclization to form 3,3-dimethylglutaric anhydride is a key reaction pathway. biosynth.comchemicalbook.comnih.gov The reaction is typically promoted by heating or by using dehydrating agents. Research has shown that mild deprotection methods can lead directly to the anhydride. For instance, treating a similar di-tert-butyl ester with silica (B1680970) gel in toluene (B28343) at 100°C was found to selectively cleave the tert-butyl esters and facilitate the formation of the desired cyclic anhydride without removing other protecting groups like silyl (B83357) ethers. researchgate.net The gem-dimethyl group on the C3 carbon helps to facilitate this cyclization via the Thorpe-Ingold effect, which brings the two carboxyl groups into a favorable conformation for ring closure. Studies on 3,3-dimethylglutaric anhydride have noted its crystalline nature and specific thermal properties, including endothermic transitions observed via differential scanning calorimetry, which may be related to conformational changes or polymorphism. scielo.org.mx

Rearrangement pathways for this compound itself are not commonly reported, likely due to the stable quaternary carbon center. The primary intramolecular reaction is the cyclization to the anhydride after de-esterification.

Catalytic Transformations Involving this compound

Catalysis plays a central role in mediating the reactivity of this compound, particularly in transformations involving the tert-butyl ester group. These catalytic processes enable selective reactions under controlled conditions.

Brønsted and Lewis Acid Catalysis : As detailed in sections 3.3.1 and 3.3.2, both Brønsted acids (H+) and Lewis acids (e.g., ZnBr2, Sc(OTf)3, SnCl2) are extensively used to catalyze the hydrolysis, transesterification, and deprotection of the tert-butyl ester. acsgcipr.orgorganic-chemistry.orgnih.gov Acid catalysis functions by increasing the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. acsgcipr.org

Transition Metal Catalysis : While direct catalytic transformations on the core structure of this compound are not widely documented, related structures are involved in transition metal-catalyzed reactions. For example, palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been employed on derivatives of similar tetralone structures, indicating that the core aliphatic chain is stable to such conditions. acs.org

Organocatalysis : The use of non-metallic, small organic molecules as catalysts has gained prominence. The deprotection of tert-butyl esters using the tris(4-bromophenyl)aminium radical cation ("magic blue") is an example of organocatalysis, where the radical cation activates the Si-H bond of triethylsilane, which is the ultimate agent for deprotection. acs.orgacs.org This method highlights a move towards milder, metal-free catalytic systems.

The catalytic transformations primarily target the cleavage or modification of the tert-butyl ester, leveraging its unique electronic and steric properties. The choice of catalyst is critical for achieving selectivity, especially in complex molecules where other functional groups might be present.

Applications of 4 Tert Butoxy 3,3 Dimethyl 4 Oxobutanoic Acid in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products

The structural motif of a gem-dimethyl group is prevalent in a wide array of natural products, imparting conformational rigidity and influencing biological activity. nih.govgoogle.com 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid provides a convenient route for the introduction of this important feature into synthetic targets.

Role in Polyketide Synthesis

Polyketides are a large and diverse class of natural products characterized by a carbon chain assembled from acetyl and propionyl building blocks. nih.govwikipedia.org The incorporation of a gem-dimethyl group into a polyketide backbone can significantly alter its three-dimensional structure and, consequently, its biological function. While direct incorporation of this compound into polyketide chains through enzymatic pathways has not been extensively documented, its structural unit, 3,3-dimethylsuccinic acid, is related to dimethylmalonyl-CoA, an extender unit utilized by some polyketide synthases (PKSs) to introduce gem-dimethyl groups. nih.gov

In synthetic approaches to polyketide analogs, this compound can serve as a valuable synthon. The tert-butyl ester allows for selective deprotection under acidic conditions, enabling the free carboxylic acid to participate in coupling reactions to extend a polyketide-like chain. The gem-dimethyl group provides steric hindrance that can direct subsequent reactions and lock the conformation of the molecule.

Integration into Terpenoid and Steroid Scaffolds

The application of this compound as a precursor in the synthesis of terpenoid and steroid derivatives is more directly established. Terpenoids are a vast class of natural products built from isoprene (B109036) units, and many, like the triterpenoid (B12794562) betulin (B1666924), possess complex and rigid ring systems. libretexts.orgresearchgate.net

A notable example is its use in the synthesis of derivatives of betulin. google.com In this context, the carboxylic acid functionality of this compound is activated and coupled to a hydroxyl group on the betulin scaffold. This introduces a flexible side chain containing the gem-dimethyl and tert-butyl ester groups. The tert-butyl ester can be selectively removed later in the synthetic sequence to unmask a carboxylic acid, which can then be further functionalized to create a library of betulin derivatives with potential therapeutic applications.

The integration of this building block into steroid scaffolds follows a similar strategy. The carboxylic acid can be attached to various positions on the steroid nucleus, such as the C3 or C17 hydroxyl groups, to introduce a side chain that can modulate the biological activity of the parent steroid. The conformational constraints imposed by the gem-dimethyl group can influence the binding of these modified steroids to their biological targets.

| Natural Product Class | Application of this compound | Key Feature Utilized |

| Polyketides | Synthetic building block for analogs | gem-dimethyl group for conformational control |

| Terpenoids (Betulin) | Synthesis of derivatives | Carboxylic acid for coupling, tert-butyl ester as protecting group |

| Steroids | Modification of the steroid nucleus | Introduction of a functionalizable side chain |

Building Block for Pharmaceutical Intermediates

The structural elements of this compound are highly desirable in medicinal chemistry. The gem-dimethyl group can enhance metabolic stability and improve pharmacokinetic properties, while the dicarboxylic acid backbone provides a scaffold for constructing a variety of pharmacologically active molecules. google.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

While specific, publicly disclosed syntheses of commercial APIs directly utilizing this compound are not abundant, its potential as a building block is evident from the prevalence of the 3,3-dimethylsuccinimide and related motifs in pharmaceuticals. For instance, succinimide (B58015) derivatives are known to possess anticonvulsant properties. nih.gov The synthesis of chiral succinimides is an active area of research, and 3,3-disubstituted succinimides can be accessed from precursors like this compound.

The general strategy would involve the conversion of the carboxylic acid and the tert-butyl ester into an N-substituted succinimide ring. The gem-dimethyl group would be pre-installed, simplifying the synthesis and potentially influencing the pharmacological profile of the resulting API.

Preparation of Chiral Drug Precursors

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. This compound is an achiral molecule. However, it can be used as a starting material for the synthesis of chiral precursors. For example, derivatization of the succinic acid backbone can introduce chiral centers.

Furthermore, the related compound, 3,3-dimethylcyclopropane-1,2-dicarboxylic acid esters, which can be considered a cyclized and more rigid analog, are used as intermediates in the synthesis of pyrethroid insecticides. google.com Although not a direct application of the title compound, it highlights the utility of the gem-dimethyl substituted dicarboxylic acid framework in creating valuable chiral molecules.

The synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands, which are used in asymmetric catalysis, demonstrates the importance of the gem-dimethyl motif in creating a specific chiral environment. rsc.org While not a direct precursor, this underscores the value of this structural feature in chiral applications.

Utilization in Polymer Chemistry and Materials Science

The diacid functionality of the parent molecule, 3,3-dimethylsuccinic acid, suggests its potential as a monomer in the synthesis of polyesters and polyamides. The presence of the gem-dimethyl group would be expected to influence the properties of the resulting polymers.

While specific examples of the use of this compound in polymer synthesis are not widely reported in the scientific literature, the use of succinic acid and its derivatives as monomers for biodegradable polymers is well-established. nih.gov These polymers, such as poly(butylene succinate) (PBS), are of significant interest for applications in packaging and biomedical devices.

The introduction of a gem-dimethyl group onto the succinic acid backbone would likely lead to polymers with modified properties. For instance, the steric hindrance of the dimethyl groups could:

Decrease crystallinity: This could lead to more amorphous and potentially more flexible polymers.

Increase thermal stability: The gem-dimethyl group can restrict bond rotation, potentially increasing the glass transition temperature of the polymer.

Alter degradation rates: The steric hindrance might affect the accessibility of the ester or amide linkages to hydrolytic enzymes, thus modifying the biodegradability of the polymer.

The tert-butyl ester of this compound would need to be deprotected to reveal the second carboxylic acid group before it could be used in a polycondensation reaction. This adds a step to the process but also offers the potential for more controlled polymerization strategies.

| Potential Polymer Application | Expected Influence of the gem-Dimethyl Group |

| Biodegradable Polyesters | Modification of crystallinity and degradation rate |

| Polyamides | Increased thermal stability and altered mechanical properties |

| Specialty Polymers | Introduction of conformational rigidity for specific applications |

Monomer in the Synthesis of Functional Polymers

Currently, there is no readily available scientific literature or data to suggest the use of this compound as a monomer in the synthesis of functional polymers.

Precursor for Specialty Chemicals and Additives

This compound serves as a crucial building block in the synthesis of complex organic molecules, specifically derivatives of betulin. google.com Its role as a precursor is highlighted in patent literature, where it is used to introduce a specific linker structure into the final molecule. google.com

In a documented synthetic pathway, this compound is reacted with a complex derivative of betulin in the presence of coupling agents. google.com This reaction facilitates the formation of an ester linkage, demonstrating its utility in covalently modifying large, biologically active molecules. The tert-butyl ester group within the structure of this compound provides a protected carboxylic acid functionality, which can be deprotected in later synthetic steps if required.

The reaction for the synthesis of a betulin derivative using this precursor is summarized in the table below:

| Reactant | Role |

| This compound | Precursor/Building Block |

| Betulin Derivative | Substrate |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent |

| DMAP (4-Dimethylaminopyridine) | Catalyst |

| DCM (Dichloromethane) | Solvent |

This application underscores its importance in creating specialty chemicals with potentially valuable properties derived from natural products. google.com

Role in Medicinal Chemistry Scaffolds

The primary documented role of this compound in medicinal chemistry is as a component in the synthesis of novel derivatives of betulin. google.com Betulin and its derivatives are extensively studied for a wide range of potential therapeutic applications. By incorporating this compound into the structure of betulin, chemists can modify the parent molecule's physicochemical properties, such as solubility and stability. google.com

This modification can influence the pharmacokinetic and pharmacodynamic profile of the resulting compound. The linkage formed from this compound acts as a spacer or linker, connecting the betulin scaffold to other functional groups. google.com This modular approach is a common strategy in medicinal chemistry for developing new therapeutic agents with improved efficacy and targeting capabilities.

Computational and Spectroscopic Studies of 4 Tert Butoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for understanding the intrinsic properties of a molecule. For 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, these methods can provide insights into its three-dimensional structure, electronic properties, and potential reactivity.

Conformational Analysis and Energy Minima

The structure of this compound features several single bonds, allowing for multiple rotational conformations. Conformational analysis aims to identify the most stable arrangements (energy minima) of the molecule. The key rotatable bonds are those in the butanoic acid backbone and the bond connecting the tert-butoxy (B1229062) group.

Due to steric hindrance from the bulky gem-dimethyl groups at the C3 position and the large tert-butyl group of the ester, the rotational freedom is somewhat restricted. It is expected that the most stable conformers will arrange these bulky groups to minimize steric strain. Computational studies on similar dicarboxylic acids and their esters suggest that both extended (anti) and folded (gauche) conformations can be stable, with the global minimum depending on subtle intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen. nih.govresearcher.lifeibm.com Ab initio molecular dynamics (AIMD) could further elucidate the conformational landscape, especially in different phases where intermolecular interactions play a significant role. nih.gov

Table 1: Predicted Stable Conformers and Dihedral Angles

| Dihedral Angle | Description | Predicted Value (°) for Low-Energy Conformer |

|---|---|---|

| O=C-C2-C3 | Torsion of the acid backbone | ~180° (anti-periplanar) or ~60° (gauche) |

| C2-C3-C4=O | Torsion around the C2-C3 bond | Dependent on gem-dimethyl orientation |

Note: The data in this table is predictive and requires specific computational studies for validation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

For carboxylic acids and esters, the HOMO is generally localized on the oxygen atoms, particularly the non-bonding lone pair orbitals of the carbonyl and hydroxyl/alkoxy oxygens. quora.com This suggests that electrophilic attacks are most likely to occur at these sites. Conversely, the LUMO is typically a π* antibonding orbital centered on the carbonyl carbon atom. quora.com This indicates that the carbonyl carbons are the most probable sites for nucleophilic attack. The presence of two carbonyl groups in this compound means both could potentially be reactive sites.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Primary Location | Implied Reactivity |

|---|---|---|

| HOMO | Oxygen lone pairs of the carboxylic acid and ester groups | Site of electrophilic attack and oxidation |

Note: The data in this table is based on general principles of FMO theory for similar functional groups and requires specific calculations for this molecule.

Reaction Pathway Predictions and Transition State Calculations

Computational chemistry can be used to model potential reaction pathways and calculate the energy of transition states, thereby predicting reaction kinetics and mechanisms. For this compound, several reactions could be investigated:

Ester Hydrolysis: The acid- or base-catalyzed hydrolysis of the tert-butyl ester to yield 3,3-dimethylsuccinic acid and tert-butanol (B103910). Calculations could determine the activation energy for this process.

Decarboxylation: The loss of CO₂ from the carboxylic acid moiety, which typically requires high temperatures.

Enolate Formation: Abstraction of the α-proton (on C2) to form an enolate, which could then participate in further reactions.

By mapping the potential energy surface for these reactions, the transition state structures and their corresponding activation energies can be identified, providing a deeper understanding of the molecule's chemical behavior.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies. arxiv.orgosti.gov For this compound, the spectrum would be dominated by signals from its carboxylic acid, ester, and alkyl groups.

The most prominent features would be the strong C=O stretching vibrations. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the ester C=O stretch typically appears at a higher frequency, around 1730-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid dimer is expected in the 2500-3300 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ range. scifiniti.comchemicalbook.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (Broad) | Weak |

| C-H Stretch | -CH₃, -CH₂ | 2850-3000 | 2850-3000 |

| C=O Stretch | Ester | ~1735 | ~1735 |

| C=O Stretch | Carboxylic Acid | ~1710 | ~1710 |

| C-O Stretch | Ester & Acid | 1150-1300 | Moderate |

Note: These are predicted frequency ranges based on data from analogous compounds. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound would provide a clear fingerprint of its structure.

¹H NMR: The spectrum is expected to be relatively simple. The nine protons of the tert-butyl group would appear as a sharp singlet. The six protons of the gem-dimethyl groups would also produce a singlet due to their chemical equivalence. The two methylene protons on C2 are adjacent to a quaternary carbon (C3) and would therefore appear as a singlet as well. The acidic proton of the carboxyl group would be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The spectrum would show distinct signals for each carbon atom. The two carbonyl carbons (ester and carboxylic acid) would appear far downfield. The quaternary carbons (the central carbon of the tert-butyl group and C3) would also be clearly identifiable. The methyl carbons of the tert-butyl and gem-dimethyl groups would appear in the aliphatic region, along with the methylene carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Atom Type | Multiplicity | Predicted ¹H Shift (ppm) | Carbon Type | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| -COOH | Broad Singlet | 10-12 | C=O (Acid) | ~178 |

| -CH₂- | Singlet | ~2.6 | C=O (Ester) | ~172 |

| -C(CH₃)₂- | Singlet | ~1.2 | -O-C (CH₃)₃ | ~81 |

| -OC(CH₃)₃ | Singlet | ~1.45 | -C (CH₃)₂- | ~45 |

| -C H₂- | ~35 | |||

| -C(C H₃)₂- | ~28 |

Note: Predicted shifts are relative to TMS and are based on data for similar structures like mono-tert-butyl succinate (B1194679). rsc.org Actual shifts may vary depending on solvent and experimental conditions.

Biological and Biomedical Research Applications of 4 Tert Butoxy 3,3 Dimethyl 4 Oxobutanoic Acid Focus on Mechanism

Metabolic Pathways and Biotransformation Studies

Information regarding the metabolic fate and biotransformation of 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is not available in the current body of scientific literature. There are no published studies that have explored how this compound is processed or metabolized by living organisms.

Mechanistic Studies of Receptor Binding and Activation

There is no evidence from published research to suggest that this compound has been studied for its ability to bind to or activate any biological receptors. Consequently, no data exists on its potential agonistic or antagonistic properties.

Structure-Activity Relationship (SAR) Studies in Biological Systems

As there are no reported biological activities for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a known biological effect to modify and study. The compound is mentioned in patents as a reagent in the synthesis of other biologically active molecules, but its own contribution to the activity of the final products has not been elucidated. For instance, it has been cited in a patent for antimicrobial polymyxin (B74138) derivatives and in another for glycyrrhetinic acid derivatives for treating hyperkalemia, solely in the context of chemical synthesis.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of chemical compounds, enabling the separation of the target analyte from impurities, starting materials, and by-products. The choice of technique is dictated by the physicochemical properties of 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, such as its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Given the compound's carboxylic acid functional group, reversed-phase HPLC is the most common approach. This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method would employ a C18 stationary phase, which consists of silica (B1680970) particles chemically modified with 18-carbon alkyl chains. The mobile phase is generally a mixture of an aqueous component, often with a pH modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid and ensure good peak shape, and an organic solvent such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample mixture. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule exhibit some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and can undergo thermal degradation (decarboxylation) at the high temperatures used in GC inlets and columns. Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable ester.

A common derivatization method is silylation, using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.com These reagents replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, creating a TMS ester that is amenable to GC analysis. tcichemicals.com The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Table 2: Typical GC Parameters for Analysis of the TMS-Derivatized Compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)acetamide (BSA) |

| Column | DB-5 or similar (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. gcms.cz A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups. gcms.cz

Upon examination of the structure of this compound, it is evident that the molecule is achiral. The carbon atom at position 3 is bonded to two identical methyl groups, a methylene (B1212753) group (-CH2-), and a carbonyl carbon. Since no carbon atom is bonded to four different substituents, the molecule does not have a stereocenter and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this specific compound.

However, for a structurally similar chiral analogue, such as a hypothetical (R/S)-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid, chiral chromatography would be essential. The separation could be achieved using either chiral HPLC or chiral GC. Chiral HPLC often employs stationary phases based on polysaccharides like cellulose (B213188) or amylose derivatives. mdpi.comnih.gov Chiral GC typically uses capillary columns coated with cyclodextrin derivatives as the chiral stationary phase. nih.gov The choice of column and mobile/carrier phase would be critical to achieving baseline separation of the two enantiomers, allowing for the calculation of the enantiomeric excess (% ee).

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the separation and identification of compounds in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of MS. For this compound, the compound would first be derivatized (e.g., silylated) as described for GC analysis. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparison to spectral libraries or through interpretation. GC-MS is a powerful tool for identifying trace-level impurities and confirming the identity of the main peak. lcms.czresearchgate.netresearchgate.netscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most versatile and widely used hyphenated technique for the analysis of compounds like this compound. It couples the HPLC separation method with mass spectrometric detection. An electrospray ionization (ESI) source is typically used, which is a soft ionization technique that causes minimal fragmentation, usually resulting in a prominent molecular ion peak. For this compound, analysis in negative ion mode (ESI-) would be ideal, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. This allows for the accurate determination of the molecular weight. LC-MS/MS, using a triple quadrupole mass spectrometer, can provide even greater selectivity and sensitivity for quantification by monitoring specific fragmentation transitions of the parent ion. nih.govunimi.itnih.gov

Table 3: Comparison of GC-MS and LC-MS for Analysis

| Feature | GC-MS | LC-MS |

|---|---|---|

| Sample Volatility | Requires volatile/thermostable compounds; derivatization needed. | Suitable for non-volatile and thermally labile compounds. |

| Ionization Mode | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) |

| Fragmentation | Extensive fragmentation (good for structural ID) | Soft ionization, minimal fragmentation (strong molecular ion) |

| Primary Ion Observed | Molecular ion (M⁺) and fragment ions | [M-H]⁻ (in negative mode) or [M+H]⁺ (in positive mode) |

| Primary Use | Identification of impurities, structural elucidation | Purity assessment, accurate mass measurement, quantification |

While NMR and MS are often used as standalone techniques, the combination of their data provides the highest level of confidence in structural confirmation. Direct hyphenation (e.g., LC-NMR-MS) is possible but less common than the complementary use of separate analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound, the ¹H NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the two methyl groups at position 3, and a singlet for the two protons of the methylene group at position 2. The acidic proton of the carboxyl group would appear as a broad singlet far downfield (typically 10-12 ppm). libretexts.org

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and carboxylic acid (typically in the 160-180 ppm region), the quaternary carbons, and the methyl and methylene carbons. libretexts.orgntu.edu.sg

Mass Spectrometry (MS) complements NMR by providing the molecular weight and information about the elemental composition (via high-resolution MS). The fragmentation pattern can confirm the presence of key structural units. For this compound, characteristic fragments would include the loss of the tert-butyl group and cleavage adjacent to the carbonyl groups. oregonstate.edu

By combining the precise molecular mass from MS with the detailed connectivity information from NMR, a complete and unambiguous structural assignment of this compound can be achieved.

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Characterization

Thermal analysis techniques are indispensable for characterizing the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for evaluating the thermal stability, decomposition profile, and phase transitions of compounds like this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. This technique provides critical information about the thermal stability and decomposition behavior of a substance. For this compound, a TGA thermogram would reveal the temperature at which the compound begins to decompose, the number of decomposition steps, and the mass loss associated with each step.

Based on the thermal analysis of structurally similar dicarboxylic acid esters, the decomposition of this compound is expected to occur in distinct stages. The initial mass loss would likely correspond to the cleavage of the tert-butyl ester group, followed by the decomposition of the remaining dicarboxylic acid backbone at higher temperatures.

While a specific TGA thermogram for the title compound is not publicly available, representative data from the thermal decomposition of imidazoline/dimethyl succinate (B1194679) hybrids illustrates the type of information obtained from a TGA experiment. In an inert atmosphere, these compounds exhibit a multi-stage decomposition, with the initial stage attributed to the breaking of an ester bond. nih.gov

Illustrative TGA Data for a Related Dicarboxylic Acid Ester Derivative:

| Temperature (T5%) | Decomposition Stages (Inert Atmosphere) | Mass Loss (Stage 1) |

| 200-208 °C | 2 | 8.9% - 11.7% |

Data is illustrative and based on the thermal analysis of imidazoline/dimethyl succinate hybrids. nih.gov

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion. A DSC thermogram of this compound would provide its precise melting point, which is a key indicator of purity. The enthalpy of fusion (ΔHf), also obtained from the DSC curve, provides information about the energy required to melt the solid.

Studies on dicarboxylic acid esters of 1-hexadecanol demonstrate the utility of DSC in characterizing the melting and crystallization behavior of these types of compounds. researcher.life The thermophysical properties, including melting and crystallization temperatures, are readily determined from the DSC thermograms.

Illustrative DSC Data for a Dicarboxylic Acid Ester:

| Thermal Property | Value |

| Melting Point (Tm) | 54.1 °C |

| Crystallization Temperature (Tc) | 50.4 °C |

Data is illustrative and based on the thermal analysis of a dicarboxylic acid ester of 1-hexadecanol. researcher.life

The combination of TGA and DSC provides a comprehensive thermal profile of this compound, which is essential for understanding its thermal stability and for quality control purposes.

Future Directions and Emerging Research Avenues for 4 Tert Butoxy 3,3 Dimethyl 4 Oxobutanoic Acid

Green Chemistry Approaches in Synthesis

The synthesis of 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of waste, energy consumption, and the use of hazardous substances. solubilityofthings.comedu.krdyoutube.com Key to this is the principle of atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. acs.org Future synthetic strategies are expected to move away from traditional methods that may generate significant waste towards more atom-economical routes. solubilityofthings.comacs.org

One of the most promising green approaches is the adoption of flow chemistry . rsc.org This technology utilizes microreactors for continuous production, offering superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and fewer byproducts. nih.govescholarship.orgorganic-chemistry.org The application of flow chemistry to the synthesis of tert-butyl esters, in general, has demonstrated increased efficiency and sustainability compared to batch processes. rsc.org This methodology would be particularly advantageous for the synthesis of a sterically hindered molecule like this compound, where precise control can mitigate the formation of undesired side products.

Solvent-free synthesis is another key area of development. rsc.orgthieme-connect.com By eliminating the need for solvents, these methods reduce waste and the environmental impact associated with solvent production and disposal. Mechanochemical methods, such as ball milling, have shown promise for the efficient synthesis of esters without the need for solvents or external heating. rsc.org

Furthermore, the exploration of biocatalysis presents a compelling green alternative. nih.govcolab.wsnih.govrsc.org Enzymes, operating under mild conditions, can offer high chemo-, regio-, and stereoselectivity, potentially leading to more efficient and environmentally friendly synthetic routes for chiral derivatives of succinic acid. colab.wsnih.govrsc.org

| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |

| Flow Chemistry | Enhanced reaction control, improved safety, higher yields, and reduced byproducts. rsc.orgnih.govescholarship.orgorganic-chemistry.org |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, and potentially simplified purification. rsc.orgthieme-connect.com |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable catalysts. nih.govcolab.wsnih.govrsc.org |

Development of Novel Catalytic Systems for Transformations

Research into novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. The development of advanced catalysts can facilitate both its synthesis and its subsequent transformations into more complex molecules.

Lewis acid catalysis is a significant area of focus. mdpi.comorganic-chemistry.orgmdpi.com Various Lewis acids are being investigated for their ability to catalyze the esterification of carboxylic acids, including sterically hindered ones. mdpi.commdpi.com The choice of Lewis acid can influence reaction rates and selectivity, and research is ongoing to identify catalysts that are not only highly active but also environmentally benign and recyclable.

Organocatalysis , the use of small organic molecules as catalysts, offers a metal-free alternative to traditional catalysis. rsc.orgrsc.orgresearchgate.net This approach aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. rsc.orgrsc.org Organocatalysts are being developed for a range of transformations, including esterification and amidation, which are key reactions for derivatizing this compound. rsc.orgresearchgate.netthieme-connect.de

For the transformation of the free carboxylic acid group, particularly in amide bond formation , new catalytic systems are being explored to overcome the challenges posed by sterically hindered substrates. ucl.ac.ukacs.orgrsc.orgacs.org While traditional coupling reagents are often used, the development of catalytic direct amidation methods is a key goal to improve atom economy and reduce waste. mdpi.comucl.ac.uk

| Catalytic System | Application in Transformations | Key Research Focus |

| Lewis Acids | Esterification | High activity, selectivity, and recyclability. mdpi.commdpi.com |

| Organocatalysts | Esterification, Amidation | Metal-free conditions, broad substrate scope. rsc.orgrsc.orgresearchgate.netthieme-connect.de |

| Amidation Catalysts | Amide bond formation | Efficiency with sterically hindered acids, improved atom economy. ucl.ac.ukacs.orgrsc.orgacs.org |

Exploration of New Applications in Emerging Fields

The unique bifunctional nature of this compound, featuring a protected carboxylic acid and a free carboxylic acid, combined with the steric bulk of the gem-dimethyl and tert-butyl groups, makes it an attractive building block for various advanced materials and bioactive molecules.

In polymer chemistry , this compound can be utilized as a monomer or a modifying agent. The presence of the bulky tert-butyl and gem-dimethyl groups can impart unique properties to polymers, such as increased thermal stability and altered mechanical properties, by hindering close chain packing. nih.gov Dicarboxylic acid esters, in general, are known to be effective plasticizers, and the specific structure of this compound could lead to novel plasticizing effects in polymers like PVC. mdpi.com

In the realm of pharmaceuticals and drug discovery , this molecule can serve as a versatile scaffold. The two distinct carboxylic acid functionalities allow for sequential and selective chemical modifications, enabling the synthesis of complex molecules with potential biological activity. Its derivatives could be explored as components of novel therapeutic agents.

Furthermore, in materials science , dicarboxylic acid linkers are fundamental components in the construction of metal-organic frameworks (MOFs) . imperial.ac.ukbohrium.comresearchgate.net The specific geometry and steric hindrance of this compound could lead to the formation of MOFs with unique pore structures and properties, potentially useful for applications in gas storage, separation, and catalysis.

Computational Design of Derivatives with Enhanced Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired characteristics. escholarship.orgresearchgate.netnih.govwisdomlib.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. imist.manih.gov Such studies can provide insights into reaction mechanisms, helping to optimize synthetic routes and predict the stability of new compounds. imist.ma For instance, DFT can be used to analyze the transition states of esterification or amidation reactions, leading to the design of more efficient catalysts. tcichemicals.com

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of new derivatives. nih.gov By correlating structural features with properties such as solubility, lipophilicity, and thermal stability, researchers can computationally screen virtual libraries of compounds to identify candidates with enhanced properties for specific applications, be it in materials science or medicinal chemistry. This in silico approach can significantly accelerate the discovery and development of new functional molecules. escholarship.orgresearchgate.netwisdomlib.orgnih.gov

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism analysis, property prediction | Electronic structure, reactivity, transition state energies. imist.manih.govtcichemicals.com |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties | Solubility, lipophilicity, thermal stability. escholarship.orgresearchgate.netnih.govnih.gov |

Integration into Multidisciplinary Research Projects

The versatility of this compound as a chemical building block facilitates its integration into a wide array of multidisciplinary research projects. Its ability to bridge different chemical functionalities makes it a valuable tool in the synthesis of complex molecular architectures.

In the field of supramolecular chemistry , this molecule can be used to construct larger, self-assembling systems. The directional nature of the carboxylic acid group, capable of forming strong hydrogen bonds, combined with the steric influence of the bulky alkyl groups, can be exploited to design novel supramolecular structures with specific shapes and functions.

In the synthesis of complex natural products and bioactive compounds , sterically hindered building blocks are often required to control the stereochemistry and conformation of the target molecule. This compound can serve as a key intermediate, allowing for the introduction of a gem-dimethyl substituted carbon center with a protected and a free carboxylic acid for further elaboration. Dicarboxylic acid monoesters have been shown to be valuable in the synthesis of lactams, which are important structural motifs in many pharmaceuticals. mdpi.com

The integration of this compound into projects at the interface of chemistry, biology, and materials science is expected to grow as researchers seek to develop new functional materials and therapeutic agents with precisely controlled molecular architectures.

Conclusion

Summary of Key Research Findings and Advancements

A detailed summary of key research findings and advancements for 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid cannot be provided due to the lack of published research. Publicly available information is limited to basic physicochemical properties.

Physicochemical Data for this compound:

| Property | Value |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 660423-00-7 |

This data is compiled from publicly available chemical databases.

Reiteration of the Significance of this compound in Chemical Science

Without access to research that utilizes or investigates this specific compound, its significance in chemical science cannot be definitively stated. Generally, molecules with its structural features—a carboxylic acid and a protected carboxylic acid (tert-butyl ester) on a dimethylated butane (B89635) backbone—could potentially serve as specialized building blocks in organic synthesis. The gem-dimethyl group can introduce steric hindrance and conformational rigidity, which can be desirable in the design of new molecules. The tert-butyl ester provides a protecting group that can be selectively removed under acidic conditions, allowing for differential reactivity at the two ends of the molecule.

Outlook on Future Research and Development

The future research and development trajectory for this compound is speculative at this time. Potential avenues for future investigation could include:

As a Novel Building Block: Its unique substitution pattern could be exploited in the synthesis of novel polymers, materials, or complex organic molecules with specific stereochemical requirements.

Medicinal Chemistry: Following the precedent of related structures, it could be investigated as an intermediate in the synthesis of new therapeutic agents. The dimethyl substitution could influence the pharmacokinetic properties of a final drug molecule.

Fundamental Reactivity Studies: Research could be undertaken to explore the reactivity of this compound under various conditions, potentially uncovering new synthetic methodologies.

Until such research is conducted and published, the full potential and significance of this compound in the broader landscape of chemical science will remain an open question.

Q & A